

Evaluating the Off-Target Kinase Activity of ML367: A Comparative Guide

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Compound of Interest		
Compound Name:	ML367	
Cat. No.:	B15623866	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a framework for evaluating the off-target kinase activity of **ML367**, a small molecule inhibitor of ATAD5 stabilization.

ML367 has been identified as a potent inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2] Its primary mechanism of action is to destabilize ATAD5, a protein involved in the DNA damage response, thereby sensitizing cancer cells to DNA damaging agents.[3][4] While its primary target is not a kinase, early studies observed that ML367 can block general DNA damage responses, including the phosphorylation of Checkpoint Kinase 1 (CHK1) following UV irradiation.[1][2][3][4] This finding suggests potential modulation of kinase signaling pathways, either through direct inhibition of upstream kinases or through other indirect mechanisms.

Currently, comprehensive public data on the kinase selectivity profile of **ML367** is not available. Therefore, this guide will provide a comparative framework on how to assess such activity and present the data, in contrast to well-characterized kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

Off-target effects, where a compound interacts with proteins other than its intended target, are a major consideration in drug discovery and chemical biology.[5] For a chemical probe like **ML367**, understanding its kinase selectivity is crucial for accurately interpreting experimental results and anticipating potential therapeutic applications or toxicities. A promiscuous

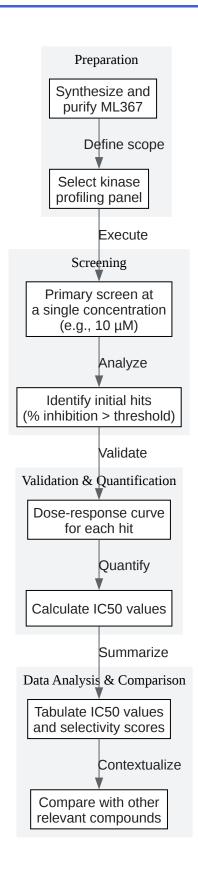


compound that inhibits multiple kinases can lead to ambiguous research outcomes and confounding phenotypic effects.[5][6]

A Roadmap for Evaluating Off-Target Kinase Activity

To comprehensively assess the off-target kinase activity of **ML367**, a systematic approach is required. The following workflow outlines the key steps for such an evaluation.





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